What is the chemical structure of Methyl 2-iodo-I+/--oxobenzeneacetate
What is the chemical structure of Methyl 2-iodo-I+/--oxobenzeneacetate
An In-depth Technical Guide to Methyl 2-(2-iodophenyl)-2-oxoacetate and the Broader Context of Hypervalent Iodine Chemistry
Introduction: Navigating Chemical Nomenclature and Functionality
The query for "Methyl 2-iodo-I+/--oxobenzeneacetate" presents a fascinating case of ambiguous chemical nomenclature. While a direct match is not found in standard chemical databases, the name strongly suggests two potential areas of interest for the modern synthetic chemist: the versatile building block, Methyl 2-(2-iodophenyl)-2-oxoacetate , and the powerful class of hypervalent iodine reagents . The "I+/--oxo" component of the query hints at the oxidized state of iodine characteristic of these reagents.
This guide is structured to provide a comprehensive resource for researchers, scientists, and drug development professionals by addressing both interpretations. First, we will delve into the known properties and synthetic potential of Methyl 2-(2-iodophenyl)-2-oxoacetate, a molecule rich in functionality for advanced organic synthesis. Due to the limited specific literature on this exact compound, we will leverage established chemical principles to propose a robust synthetic route and explore its potential applications, particularly in the realm of medicinal chemistry.
Second, we will provide a broader, in-depth overview of hypervalent iodine chemistry. This section will serve as a valuable reference for understanding the structure, reactivity, and applications of these indispensable reagents, which have revolutionized many aspects of modern organic synthesis with their mild and selective oxidizing capabilities.[1][2][3][4][5]
Part 1: Methyl 2-(2-iodophenyl)-2-oxoacetate: A Versatile Synthetic Building Block
Methyl 2-(2-iodophenyl)-2-oxoacetate is a bifunctional molecule that combines the reactivity of an α-keto ester with the synthetic versatility of an aryl iodide. This unique combination makes it a highly attractive, albeit underutilized, intermediate for the synthesis of complex molecular architectures.
Chemical Structure and Physicochemical Properties
The structure of Methyl 2-(2-iodophenyl)-2-oxoacetate features a benzene ring substituted at the ortho positions with an iodine atom and a methyl oxoacetate group.
Caption: Chemical structure of Methyl 2-(2-iodophenyl)-2-oxoacetate.
Table 1: Physicochemical Properties of Methyl 2-(2-iodophenyl)-2-oxoacetate
| Property | Value |
| Molecular Formula | C₉H₇IO₃ |
| Molecular Weight | 290.05 g/mol |
| CAS Number | 57699-29-3 |
| Appearance | Not specified (likely a solid or oil) |
| Solubility | Expected to be soluble in common organic solvents |
| Synonyms | Methyl 2-(2-iodophenyl)-2-oxoacetate, (2-Iodophenyl)-oxoacetic acid methyl ester |
Proposed Synthesis of Methyl 2-(2-iodophenyl)-2-oxoacetate
While specific literature detailing the synthesis of this compound is scarce, a reliable route can be proposed based on well-established methods for the preparation of aryl α-keto esters. One of the most direct methods involves the oxidation of the corresponding acetophenone derivative.[6]
Caption: Proposed synthetic workflow for Methyl 2-(2-iodophenyl)-2-oxoacetate.
Experimental Protocol: Proposed Synthesis via Oxidation
This protocol is a hypothetical procedure based on standard organic synthesis methodologies.
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Oxidation of 2'-Iodoacetophenone:
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To a solution of 2'-iodoacetophenone (1.0 eq) in a suitable solvent (e.g., dioxane/water), add an oxidizing agent such as selenium dioxide (SeO₂) or potassium permanganate (KMnO₄) (1.1-1.5 eq).
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Heat the reaction mixture to reflux and monitor the reaction progress by Thin Layer Chromatography (TLC).
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Upon completion, cool the reaction to room temperature and filter to remove the oxidant byproducts.
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Extract the aqueous layer with an organic solvent (e.g., ethyl acetate) and combine the organic layers.
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Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield crude 2-(2-iodophenyl)-2-oxoacetic acid.
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-
Esterification:
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Dissolve the crude 2-(2-iodophenyl)-2-oxoacetic acid in an excess of methanol.
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Add a catalytic amount of a strong acid (e.g., concentrated sulfuric acid).
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Reflux the mixture until the esterification is complete (monitored by TLC).
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Cool the reaction and neutralize the excess acid with a mild base (e.g., saturated sodium bicarbonate solution).
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Extract the product into an organic solvent, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
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Purify the crude product by column chromatography on silica gel to obtain pure Methyl 2-(2-iodophenyl)-2-oxoacetate.
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Potential Applications in Research and Drug Development
The dual functionality of Methyl 2-(2-iodophenyl)-2-oxoacetate opens up a wide range of possibilities for its use as a scaffold in the synthesis of complex molecules.
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α-Keto Ester Moiety: This functional group is a versatile handle for various chemical transformations. It can participate in enantioselective reductions to form chiral α-hydroxy esters, serve as an electrophile in aldol and Henry reactions, and be a precursor for the synthesis of various heterocyclic systems like quinoxalines and imidazoles.[7][8]
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Aryl Iodide Moiety: The carbon-iodine bond is an excellent substrate for a multitude of transition-metal-catalyzed cross-coupling reactions. These reactions are cornerstones of modern drug discovery, allowing for the efficient formation of carbon-carbon and carbon-heteroatom bonds.[9][10][11][12][13] Key examples include:
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Suzuki-Miyaura Coupling: Reaction with boronic acids to form biaryl structures.
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Heck and Sonogashira Couplings: Formation of C-C bonds with alkenes and alkynes, respectively.
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Buchwald-Hartwig Amination: Formation of C-N bonds with amines.
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Carbonylation Reactions: Introduction of a carbonyl group.
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Caption: Potential synthetic transformations of Methyl 2-(2-iodophenyl)-2-oxoacetate.
Part 2: Hypervalent Iodine Reagents: A Broader Perspective
The term "hypervalent" refers to a main group element that formally has more than eight electrons in its valence shell. For iodine, the most common hypervalent states are Iodine(III) (λ³-iodanes) and Iodine(V) (λ⁵-iodanes). These compounds have emerged as powerful and environmentally benign alternatives to heavy metal-based oxidants.[1][2][3]
Structure and Reactivity Principles
Hypervalent iodine(III) compounds typically adopt a trigonal bipyramidal geometry, with the two most electronegative ligands occupying the apical positions and the aryl group and two lone pairs of electrons in the equatorial positions. This arrangement is a consequence of the three-center-four-electron (3c-4e) bond along the L-I-L axis.[2]
The key to their reactivity lies in the electrophilicity of the iodine center and the excellent leaving group ability of the iodinane moiety. Reactions generally proceed via two main pathways: ligand exchange followed by reductive elimination, or nucleophilic attack on a substrate activated by the iodine(III) center.
Caption: General structure and reactivity of hypervalent iodine(III) reagents.
Key Applications in Modern Organic Synthesis
Hypervalent iodine reagents are utilized in a vast array of synthetic transformations.[4][5] Some of the most significant applications include:
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Oxidation of Alcohols: Reagents like Dess-Martin Periodinane (DMP) and 2-Iodoxybenzoic acid (IBX) are widely used for the mild and selective oxidation of primary and secondary alcohols to aldehydes and ketones, respectively.
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α-Functionalization of Carbonyl Compounds: Reagents such as (diacetoxyiodo)benzene (PIDA) and [bis(trifluoroacetoxy)iodo]benzene (PIFA) can be used to introduce various functional groups (e.g., acetoxy, tosyloxy) at the α-position of ketones and other carbonyl compounds.
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Oxidative Cyclizations: Hypervalent iodine reagents are instrumental in promoting a variety of intramolecular cyclization reactions to form heterocycles and carbocycles.
-
C-H Functionalization: There is growing interest in the use of hypervalent iodine reagents to mediate the direct functionalization of C-H bonds, a highly sought-after transformation in modern synthesis.
Conclusion
While the initially queried "Methyl 2-iodo-I+/--oxobenzeneacetate" remains an ambiguous term, our investigation has clarified its most probable identity as Methyl 2-(2-iodophenyl)-2-oxoacetate. This molecule, though not extensively studied, holds significant untapped potential as a versatile building block for organic synthesis and drug discovery, owing to its reactive α-keto ester and aryl iodide functionalities. The proposed synthetic route and exploration of its potential reactions provide a solid foundation for its future investigation and application.
Furthermore, the exploration of the broader context of hypervalent iodine chemistry addresses the potential interest in these powerful reagents suggested by the initial query. Their mild reaction conditions, high selectivity, and favorable environmental profile have established them as indispensable tools for the modern synthetic chemist. A deeper understanding of both specific, functionalized building blocks like Methyl 2-(2-iodophenyl)-2-oxoacetate and versatile reagent classes like hypervalent iodine compounds is crucial for the continued advancement of chemical synthesis and the development of novel therapeutics.
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